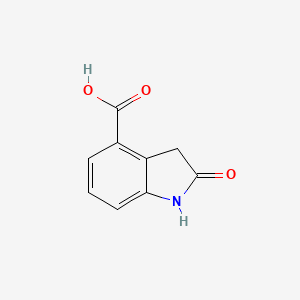
3,5-Difluoropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound with the molecular formula C5H3F2NO It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring, along with an oxygen atom bonded to the nitrogen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF), followed by oxidation to form the N-oxide . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the fluorinated positions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives with different functional groups .
Scientific Research Applications
3,5-Difluoropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in the context of fluorine’s effects on molecular interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridine 1-oxide involves its interaction with molecular targets through its fluorine atoms and N-oxide group. The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The N-oxide group can participate in redox reactions, potentially affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
3,4-Difluoropyridine: Similar in structure but with fluorine atoms at the 3rd and 4th positions.
2,5-Difluoropyridine: Fluorine atoms are located at the 2nd and 5th positions.
3,5-Difluoropyridine: Lacks the N-oxide group, making it less reactive in certain redox reactions.
Uniqueness: 3,5-Difluoropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity in oxidation-reduction reactions and can influence its interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-difluoro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPTKZFIJGJFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444920 |
Source


|
| Record name | 3,5-Difluoropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210169-07-6 |
Source


|
| Record name | 3,5-Difluoropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)


